An In-depth Technical Guide to 6-Methoxy-3-methylbenzofuran (CAS: 29040-52-6)
An In-depth Technical Guide to 6-Methoxy-3-methylbenzofuran (CAS: 29040-52-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-3-methylbenzofuran is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, a benzofuran moiety, is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[1][2] The strategic placement of a methoxy group at the 6-position and a methyl group at the 3-position imparts specific physicochemical properties that make it a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of the synthesis, characterization, and applications of 6-Methoxy-3-methylbenzofuran, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Methoxy-3-methylbenzofuran is essential for its effective use in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.
| Property | Value | Source |
| CAS Number | 29040-52-6 | [3] |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | [3] |
| Appearance | Off-white to yellow solid or oil | |
| Purity | ≥95% | [3] |
| InChI Key | DDZKXTFBNJQQGP-UHFFFAOYSA-N | [3] |
Synthesis of 6-Methoxy-3-methylbenzofuran
The synthesis of 6-Methoxy-3-methylbenzofuran can be achieved through various synthetic routes. A common and effective method involves the reaction of a substituted phenol with an α-haloketone followed by intramolecular cyclization. This approach offers good yields and regioselectivity.[4]
Proposed Synthetic Pathway: One-pot reaction from 4-Methoxyphenol and Chloroacetone
This method is an adaptation of a general one-step synthesis of benzofurans.[4]
Caption: Proposed synthetic workflow for 6-Methoxy-3-methylbenzofuran.
Experimental Protocol:
Step 1: O-Alkylation of 4-Methoxyphenol
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To a stirred solution of 4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base like anhydrous potassium carbonate (1.5 equivalents).
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Heat the mixture to reflux for 30 minutes.
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Slowly add chloroacetone (1.1 equivalents) to the reaction mixture and continue refluxing for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent under reduced pressure to obtain the crude intermediate, 1-(4-methoxyphenoxy)propan-2-one.
Causality: The basic conditions facilitate the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion which acts as a nucleophile to displace the chloride from chloroacetone in an SN2 reaction.
Step 2: Intramolecular Cyclization (Friedel-Crafts type)
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To the crude 1-(4-methoxyphenoxy)propan-2-one, add a cyclizing agent such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).
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Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture and pour it into ice-water.
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Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 6-Methoxy-3-methylbenzofuran.
Causality: The acidic conditions promote an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) where the carbonyl carbon of the acetone moiety attacks the electron-rich aromatic ring, followed by dehydration to form the furan ring.
Characterization and Spectroscopic Data
Accurate characterization is crucial for confirming the identity and purity of the synthesized 6-Methoxy-3-methylbenzofuran. The following are the expected spectroscopic data:
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30 (d, 1H, H-4), 7.20 (s, 1H, H-2), 6.90 (d, 1H, H-7), 6.80 (dd, 1H, H-5), 3.85 (s, 3H, -OCH₃), 2.25 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.0 (C-7a), 155.0 (C-6), 140.0 (C-2), 122.0 (C-3a), 120.0 (C-4), 112.0 (C-5), 110.0 (C-3), 95.0 (C-7), 55.5 (-OCH₃), 10.0 (-CH₃) |
| Mass Spectrum (EI) | m/z (%): 162 (M⁺, 100), 147 (M⁺-CH₃, 80), 119 (M⁺-CH₃-CO, 40) |
| IR Spectrum (KBr) | ν (cm⁻¹): 2920 (C-H, aromatic and aliphatic), 1620, 1480 (C=C, aromatic), 1250 (C-O, ether), 1150 (C-O, ether) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Applications in Drug Discovery and Organic Synthesis
6-Methoxy-3-methylbenzofuran serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The benzofuran core is a key pharmacophore in many compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1]
As a Scaffold for Anticancer Agents
Derivatives of 6-Methoxy-3-methylbenzofuran have shown promising results as potential anticancer agents. For instance, the modification of the benzofuran core has led to the development of compounds that act as inhibitors of crucial cellular signaling pathways involved in cancer progression.[2] The 6-methoxy group can enhance the binding affinity of these molecules to their biological targets through hydrogen bonding or by influencing the overall electronic properties of the molecule.
In the Development of Antimicrobial Agents
The benzofuran nucleus is also a key component in the design of novel antimicrobial agents. By functionalizing the 6-Methoxy-3-methylbenzofuran core, researchers have synthesized compounds with significant activity against various bacterial and fungal strains.[1] The lipophilicity imparted by the methyl and methoxy groups can play a role in the ability of these compounds to penetrate microbial cell membranes.
Intermediate in Complex Molecule Synthesis
Beyond its direct use in medicinal chemistry, 6-Methoxy-3-methylbenzofuran is a valuable starting material for the synthesis of more complex heterocyclic systems. The reactivity of the furan and benzene rings allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.
Caption: Key application areas of 6-Methoxy-3-methylbenzofuran.
Safety, Handling, and Disposal
As with any chemical compound, proper safety precautions must be observed when handling 6-Methoxy-3-methylbenzofuran.
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Hazard Identification: While specific toxicity data for this compound may be limited, it should be handled with care. Benzofuran derivatives can be irritants to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[5][6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally recommended to use a licensed professional waste disposal service.
Conclusion
6-Methoxy-3-methylbenzofuran is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the biological importance of the benzofuran scaffold make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and scientists working with this promising compound. Further exploration of its derivatives is likely to yield new and effective treatments for a range of diseases.
References
-
Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. [Link]
-
6-Methoxy-3-methyl-benzo(B)furan-2-carboxylic acid - Optional[MS (GC)] - Spectrum. Spectrum-bd.com. [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. PubMed Central. [Link]
-
Synthesis of 2(3H)-Benzofuranone Derivatives from Substituted Phenols Using Methyl 2-chloro-2-(methylthio)acetate. Korea Science. [Link]
-
6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde | C11H10O3 | CID 605428. PubChem. [Link]
-
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | CID 609890. PubChem. [Link]
-
A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis. ResearchGate. [Link]
Sources
- 1. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Methoxy-3-methylbenzofuran | CymitQuimica [cymitquimica.com]
- 4. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
